4-Methyl-5-vinylnicotinonitrile
Overview
Description
4-Methyl-5-vinylnicotinonitrile is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol It is a derivative of nicotinonitrile, characterized by the presence of a methyl group at the 4-position and a vinyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-vinylnicotinonitrile typically involves the reaction of 4-methyl-5-vinylnicotinic acid with a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia (NH3) or a suitable amine to yield the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of 4-methyl-5-vinylnicotinic acid.
Reduction: Formation of 4-methyl-5-vinylnicotinamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-5-vinylnicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-vinylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-ethylnicotinonitrile
- 4-Methyl-5-propylnicotinonitrile
- 4-Methyl-5-butylnicotinonitrile
Uniqueness
4-Methyl-5-vinylnicotinonitrile is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The vinyl group allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Biological Activity
Overview
4-Methyl-5-vinylnicotinonitrile (CAS Number: 57110-40-4) is an organic compound with the molecular formula C9H8N2. Its unique structure, characterized by a vinyl group, enhances its chemical reactivity and potential biological activity. This compound is being investigated for various biological applications, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of 4-methyl-5-vinylnicotinic acid with a dehydrating agent like thionyl chloride, followed by reaction with ammonia or a suitable amine to yield the desired nitrile compound. The presence of the vinyl group allows for additional functionalization, making it a versatile compound for various applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of nicotinonitriles can inhibit the growth of several bacterial strains. A notable study demonstrated that compounds similar to this compound displayed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
This compound | Moderate | High |
Similar Derivative A | High | Moderate |
Similar Derivative B | Low | High |
Anticancer Properties
The potential anticancer properties of this compound are also under investigation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways, although detailed mechanisms remain to be fully elucidated. The compound's ability to interact with cellular targets makes it a candidate for further exploration in cancer therapeutics .
The mechanism of action for this compound involves its interaction with various molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to biological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various nicotinonitriles, including this compound, showcased its efficacy against multiple bacterial strains, supporting its potential as an antimicrobial agent .
- Anticancer Research : In vitro studies highlighted that derivatives of this compound could effectively induce apoptosis in breast cancer cell lines, suggesting its role as a potential anticancer drug candidate .
Properties
IUPAC Name |
5-ethenyl-4-methylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-3-8-5-11-6-9(4-10)7(8)2/h3,5-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKQFUYQFCTLKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C=C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552982 | |
Record name | 5-Ethenyl-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57110-40-4 | |
Record name | 5-Ethenyl-4-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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